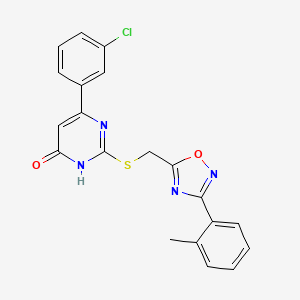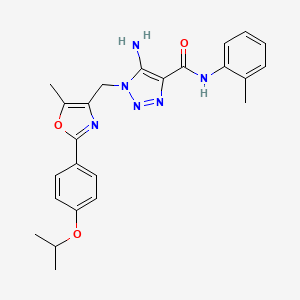![molecular formula C18H13FN4S B2452704 3-(Benzylthio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894055-74-4](/img/structure/B2452704.png)
3-(Benzylthio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(Benzylthio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine” belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of dibenzoylacetylene and triazole derivatives . The synthetic approaches for the synthesis of triazolothiadiazine and its derivatives have been compiled in a review article .Molecular Structure Analysis
The structure of the compound can be characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the reaction of dibenzoylacetylene and triazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a remarkable measured density of 1.91 g cm −3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance .Aplicaciones Científicas De Investigación
Heterocyclic Nucleus in Medicinal Chemistry
3-(Benzylthio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is part of a class of compounds known for their significance in medicinal chemistry. The imidazo[1,2-b]pyridazine scaffold, to which this compound is closely related, is recognized for providing various bioactive molecules. The structure-activity relationships (SAR) of this framework have been explored extensively, leading to the development of compounds like the kinase inhibitor ponatinib. These explorations are aimed at unveiling new derivatives with therapeutic applications in medicine, highlighting the compound's potential in creating novel medications with enhanced pharmacokinetics and efficiency (Garrido et al., 2021).
Role in Optoelectronic Materials
The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, which are structurally similar to this compound, has proven valuable for creating novel optoelectronic materials. These compounds are instrumental in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, derivatives of this compound have potential applications as colorimetric pH sensors, nonlinear optical materials, and as structures for dye-sensitized solar cells (Lipunova et al., 2018).
Biological Activities and Synthetic Strategies
The compound is part of the 1,4-benzothiazine class, known for its versatile biological activities. Synthetic chemists have developed numerous routes for synthesizing 1,4-benzothiazine analogs, demonstrating varied activities across multiple mechanisms. This work has led to a direct comparison of activities with parent 1,4-B derivatives, enabling a systematic analysis of the SAR among the series. The insights gained from this research suggest that besides offering interesting biological activities, 1,4-benzothiazines have a significant ability to regulate various types of cancer, highlighting the potential of the this compound scaffold in this field (Rai et al., 2017).
Mecanismo De Acción
Direcciones Futuras
The development of new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field . Nitrogen-containing heterocycles are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .
Propiedades
IUPAC Name |
3-benzylsulfanyl-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4S/c19-15-8-6-14(7-9-15)16-10-11-17-20-21-18(23(17)22-16)24-12-13-4-2-1-3-5-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTXGXXKSWEWOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2452621.png)
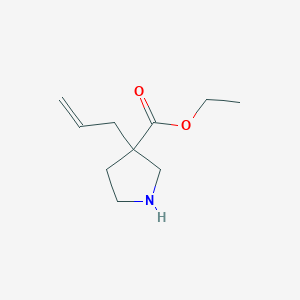
![N-(3-(dimethylamino)propyl)-4-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2452624.png)
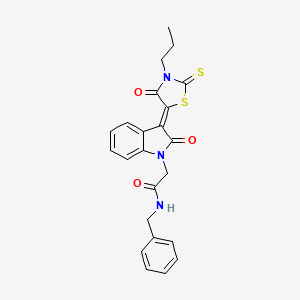

![3-chloro-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2452629.png)

![(E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B2452633.png)

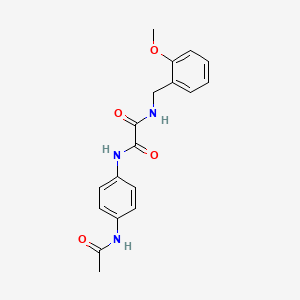

![1-(2-Methoxyethyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2452637.png)
